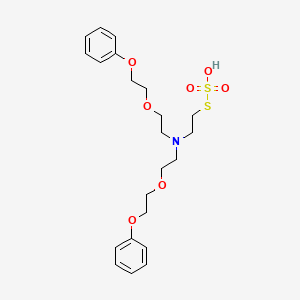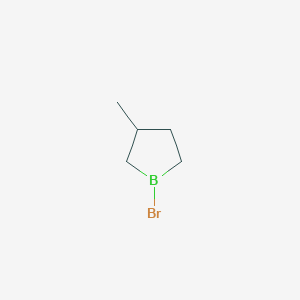
1-Bromo-3-methylborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-methylborolane is an organoboron compound with the molecular formula C₅H₁₀BBr. It is a borolane derivative where a bromine atom is substituted at the first position and a methyl group at the third position.
Méthodes De Préparation
1-Bromo-3-methylborolane can be synthesized through several methods. One common synthetic route involves the reaction of boron tribromide with an appropriate precursor . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
1-Bromo-3-methylborolane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-Bromo-3-methylborolane has several applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 1-Bromo-3-methylborolane involves its ability to participate in various chemical reactions due to the presence of the boron and bromine atoms. These atoms can interact with different molecular targets, facilitating the formation of new chemical bonds. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound .
Comparaison Avec Des Composés Similaires
1-Bromo-3-methylborolane can be compared with other similar compounds such as:
1-Bromo-3-methylbutane: This compound has a similar structure but lacks the boron atom, making it less versatile in certain chemical reactions.
1-Bromo-3-methyl-2-butene: This compound contains a double bond, which alters its reactivity and applications compared to this compound.
The uniqueness of this compound lies in its boron atom, which provides distinct reactivity and enables its use in specialized applications .
Propriétés
Numéro CAS |
22086-42-6 |
|---|---|
Formule moléculaire |
C5H10BBr |
Poids moléculaire |
160.85 g/mol |
Nom IUPAC |
1-bromo-3-methylborolane |
InChI |
InChI=1S/C5H10BBr/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3 |
Clé InChI |
KNZVMEWTDQPMMA-UHFFFAOYSA-N |
SMILES canonique |
B1(CCC(C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)



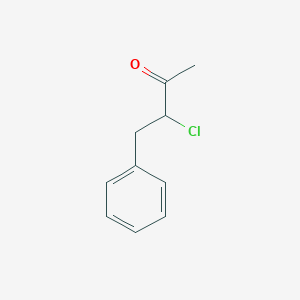
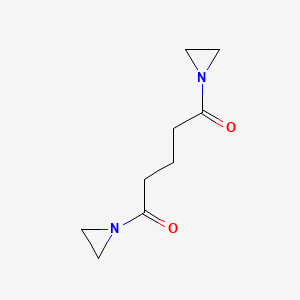
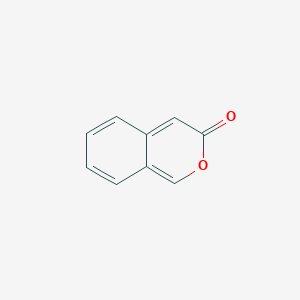
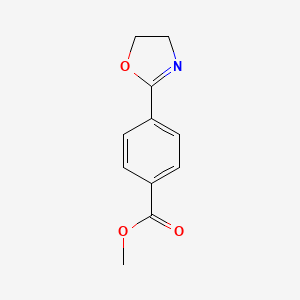
![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
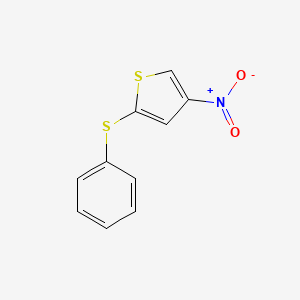

![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
